magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate
Overview
Description
magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate is a compound known for its choleretic and spasmolytic properties. It is primarily used in the treatment of hepato-digestive insufficiency and its manifestations . The compound is synthesized by reacting resorcinol with acetoacetate to produce 4-methyl-7-hydroxycoumarin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimecrotic acid magnesium salt involves dissolving dimecrotic acid in ethanol and then adding magnesium ethylate to the solution . This method ensures the formation of the magnesium salt of dimecrotic acid.
Industrial Production Methods
Industrial production methods for dimecrotic acid magnesium salt typically follow the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, altering the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while reduction can produce various hydroxycoumarins .
Scientific Research Applications
magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It is indicated for the treatment of hepato-digestive insufficiency and related conditions.
Mechanism of Action
The mechanism of action of dimecrotic acid magnesium salt involves its interaction with specific molecular targets and pathways. The compound acts as a choleretic agent, stimulating the production and flow of bile from the liver. It also has spasmolytic properties, helping to relax smooth muscles in the digestive tract . These effects are mediated through its interaction with various enzymes and receptors involved in bile production and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate: Used for its laxative and anticonvulsant properties.
Magnesium citrate: Known for its use as a laxative and in dietary supplements.
Magnesium acetyl taurate: Used for its neuroprotective effects.
Uniqueness
magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate is unique due to its specific choleretic and spasmolytic properties, making it particularly effective in treating hepato-digestive insufficiency. Unlike other magnesium compounds, it specifically targets liver and digestive functions, providing a specialized therapeutic effect .
Properties
IUPAC Name |
magnesium;(Z)-3-(2,4-dimethoxyphenyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H14O4.Mg/c2*1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3;/h2*4-7H,1-3H3,(H,13,14);/q;;+2/p-2/b2*8-6-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMWCJKNPLZLMY-HIGYRTBYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.C/C(=C/C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26MgO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54283-65-7, 26011-83-6 | |
Record name | Dimecrotic acid magnesium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054283657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMECROTATE MAGNESIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IZ92DEM5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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